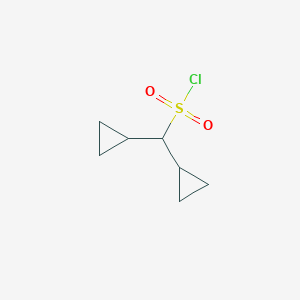
Dicyclopropylmethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropylmethanesulfonyl chloride is an organosulfur compound with the molecular formula
C7H11ClO2S
. It is characterized by the presence of two cyclopropyl groups attached to a methanesulfonyl chloride moiety. This compound is of interest due to its reactivity and potential applications in organic synthesis and various scientific research fields.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclopropylmethanesulfonyl chloride can be synthesized through the reaction of dicyclopropylmethanol with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to prevent overreaction and ensure high yield. The general reaction is as follows:
Dicyclopropylmethanol+Chlorosulfonic acid→Dicyclopropylmethanesulfonyl chloride+Water
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial setups often use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to dicyclopropylmethanesulfinic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield dicyclopropylmethanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of dicyclopropylmethanesulfinic acid.
Oxidation: Formation of dicyclopropylmethanesulfonic acid.
Aplicaciones Científicas De Investigación
Dicyclopropylmethanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the dicyclopropylmethanesulfonyl group into organic molecules, which can modify their reactivity and properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Biological Studies: It is used to study enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of dicyclopropylmethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reaction forms a covalent bond between the nucleophile and the sulfonyl group, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
Dicyclopropylmethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler analog with a single methyl group instead of cyclopropyl groups.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a tolyl group and is widely used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing trifluoromethyl group, making it highly reactive.
Uniqueness: this compound is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and research.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C7H11ClO2S |
|---|---|
Peso molecular |
194.68 g/mol |
Nombre IUPAC |
dicyclopropylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2 |
Clave InChI |
KRCUWISVABLYAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



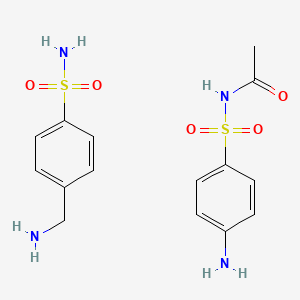



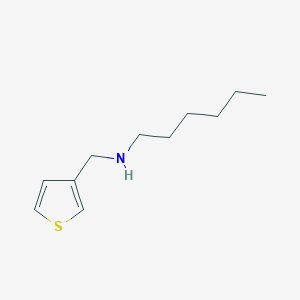

![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
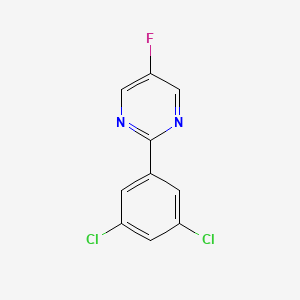

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
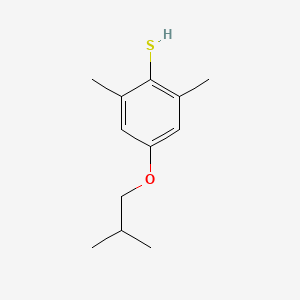
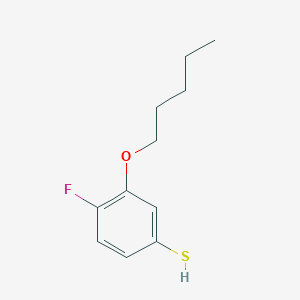
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
